
2-クロロ-N-(1,3,5-トリメチル-1H-ピラゾール-4-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antileishmanial and antimalarial activities.
Biological Studies: It is used in molecular simulation studies to understand its binding interactions with biological targets.
生化学分析
Biochemical Properties
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions is primarily based on the binding affinity of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes alterations in the expression of specific genes and modulation of signaling pathways, which can lead to changes in cellular behavior and metabolic activity .
Molecular Mechanism
The molecular mechanism of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding interaction can result in changes in gene expression and enzymatic activity, ultimately affecting cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on environmental conditions .
Dosage Effects in Animal Models
The effects of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its interactions with other biomolecules, ultimately affecting cellular processes and functions .
準備方法
The synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide typically involves the reaction of chloroacetyl chloride with 1,3,5-trimethyl-1H-pyrazole-4-amine in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
作用機序
The mechanism of action of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, in antileishmanial studies, the compound exhibits potent activity by fitting into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth .
類似化合物との比較
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide can be compared with other similar compounds such as:
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.
1,3,5-Trimethyl-1H-pyrazole-4-amine: This is a precursor in the synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide and shares the pyrazole core structure.
The uniqueness of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide lies in its specific substitution pattern and its applications in proteomics and medicinal chemistry research .
特性
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPNEYQAUHDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354861 |
Source


|
| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90153-58-5 |
Source


|
| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


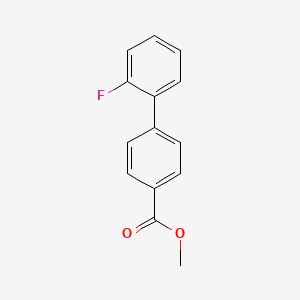
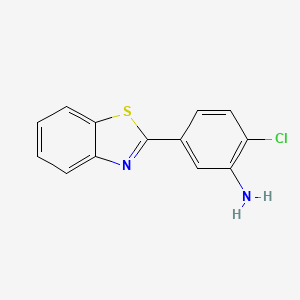
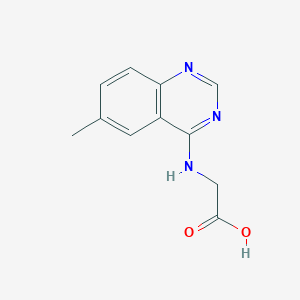


![3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
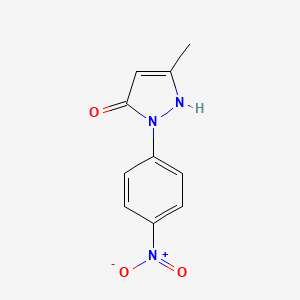
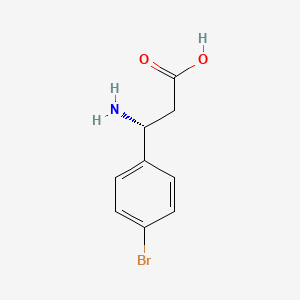
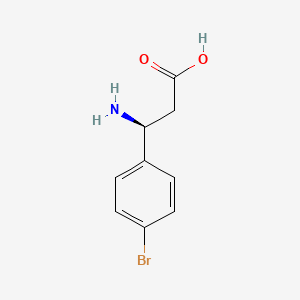
![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
